SR-1277 vs. Parent Scaffold SR-653234: 3.3-Fold Enhanced Potency Against CK1δ
SR-1277 demonstrates 3.3-fold greater potency against CK1δ compared to its parent purine scaffold compound SR-653234 (N-(1H-benzimidazol-2-ylmethyl)-2-(4-morpholinyl)-9-(3-thiophenyl)-6-purinamine), a direct comparator from the same chemical series [1]. This improvement arises from the introduction of a 4-nitro substituent on the benzimidazole ring, which enhances binding interactions within the ATP-binding pocket of CK1δ [2].
| Evidence Dimension | CK1δ enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 49 nM |
| Comparator Or Baseline | SR-653234: 160 nM |
| Quantified Difference | 3.3-fold improvement in potency |
| Conditions | In vitro kinase inhibition assay, Reaction Biology Corp. (RBC) HotSpot™ kinase assay platform |
Why This Matters
For researchers requiring sub-100 nM CK1δ inhibition in biochemical or cellular assays, SR-1277 offers potency that SR-653234 cannot achieve, reducing the required working concentration and minimizing potential off-target effects at higher doses.
- [1] Bibian M, Rahaim RJ, Choi JY, et al. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties. Bioorg Med Chem Lett. 2013;23(15):4374-4380. Table 4: IC50 data for selected CK1δ inhibitors. View Source
- [2] Bibian M, Rahaim RJ, Choi JY, et al. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties. Bioorg Med Chem Lett. 2013;23(15):4374-4380. Table 1: SAR data for CK1δ inhibitors with substituted benzimidazole units. View Source
